REACTION_CXSMILES
|
[CH2:1]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:4](=[O:5])[C@@H:3]([OH:11])[C@@H:2]1[OH:12].C(O)(=O)C1C=CC(O)=C(O)C=1>>[C:8]([OH:10])(=[O:9])[C:7]1[CH:1]=[C:2]([OH:12])[C:3]([OH:11])=[C:4]([OH:5])[CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(O)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
48 h
|
Duration
|
48 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |